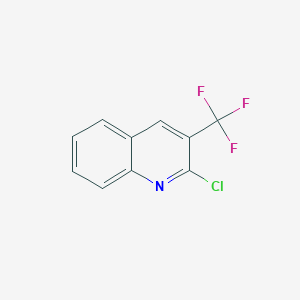

2-Chloro-3-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUURLGTUPTFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650537 | |

| Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-86-4 | |

| Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25199-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

CAS Number: 25199-86-4

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the quinoline scaffold imparts unique electronic properties and synthetic versatility, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This document details its core physical and chemical properties, outlines a proposed synthetic pathway, and describes its potential applications in drug discovery as a reactive building block. Detailed experimental protocols for both synthesis and characterization of related compounds are provided to guide researchers in the field.

Core Properties and Data

This compound is a solid, crystalline compound. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electron density of the quinoline ring system, affecting its reactivity and physicochemical properties such as pKa and lipophilicity. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, serving as a key reactive handle for synthetic diversification.

Physical and Chemical Properties

The known physical and chemical data for this compound are summarized in the table below. It is important to note that some values are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 25199-86-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₅ClF₃N | --INVALID-LINK--[1] |

| Molecular Weight | 231.6 g/mol | --INVALID-LINK--[1] |

| Melting Point | 98-100 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 282.1 ± 35.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| pKa (Predicted) | -1.98 ± 0.50 | --INVALID-LINK--[1] |

| Appearance | Solid | - |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK--[1] |

Spectroscopic Data

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient route can be proposed based on established methodologies for quinoline synthesis, particularly the Vilsmeier-Haack reaction followed by subsequent transformations.

Proposed Synthetic Workflow

The proposed synthesis starts from the readily available 2-(trifluoromethyl)aniline and proceeds through a formylation and cyclization sequence to construct the quinoline core, followed by chlorination.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, multi-step procedure adapted from established methods for analogous compounds.

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-ol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 2-(trifluoromethyl)aniline (1.0 eq) to a suitable solvent like diphenyl ether.

-

Reagent Addition: Slowly add diethyl(ethoxymethylidene)malonate (1.1 eq) to the flask.

-

Cyclization: Heat the reaction mixture to approximately 250 °C. The mixture is maintained at this temperature for 30-60 minutes to ensure complete cyclization.

-

Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane, and collect the solid product by vacuum filtration.

-

Saponification and Decarboxylation: The resulting ester is then saponified using an aqueous solution of sodium hydroxide under reflux, followed by acidification with HCl to precipitate the carboxylic acid. The dried acid is then heated at a high temperature (e.g., 260-280 °C) in diphenyl ether until carbon dioxide evolution ceases, yielding 3-(Trifluoromethyl)quinolin-2-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to neutralize HCl gas, place the 3-(Trifluoromethyl)quinolin-2-ol (1.0 eq) from the previous step.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or aqueous ammonia) until basic. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a prime candidate for the development of compound libraries for drug discovery. The chlorine at the 2-position acts as a versatile leaving group, enabling a wide array of nucleophilic substitution reactions. This allows for the systematic introduction of diverse functional groups to explore the chemical space around the quinoline core, a common strategy in hit-to-lead optimization.

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for creating more complex molecules. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates, while the quinoline core is a well-known pharmacophore present in numerous approved drugs, particularly in antimalarial and anticancer agents. The synthetic utility is depicted below.

Caption: Synthetic utility in creating diverse compound libraries for drug discovery.

Standard Experimental Protocols

The following are generalized, detailed methodologies for determining the key physical properties of trifluoromethyl-substituted quinolines.

Melting Point Determination

The melting point is a fundamental property for identification and purity assessment.

-

Methodology: Capillary Melting Point Apparatus.

-

Procedure:

-

Sample Preparation: A small, dry sample of the compound is finely powdered.

-

Capillary Loading: The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can approximate the melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. A narrow range (0.5-2 °C) is indicative of high purity.

-

pKa Determination

For basic compounds like quinolines, the pKa of the conjugate acid is determined.

-

Methodology: Potentiometric Titration.

-

Procedure:

-

Sample Preparation: A known concentration of the quinoline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in precise, small increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Conclusion

This compound (CAS 25199-86-4) is a synthetically valuable heterocyclic intermediate. Its key features—the reactive chloro group and the metabolism-enhancing trifluoromethyl group—make it an attractive starting material for constructing novel molecules with potential pharmacological activity. While detailed characterization data remains sparse in public literature, its synthesis is achievable through established chemical routes. This guide provides a foundational understanding of its properties and synthetic utility to support further research and development in medicinal chemistry and materials science.

References

A Technical Guide to the Physical Properties of 2-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-3-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The inclusion of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its physical characteristics essential for research and development.

Core Physical Properties

A compilation of the known physical and chemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.6 g/mol | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point (Predicted) | 282.1 ± 35.0 °C | [1] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.98 ± 0.50 | [1] |

| CAS Number | 25199-86-4 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP-11 or similar)[2]

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[2]

Solubility Testing

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Materials:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane)[1][3]

Procedure:

-

Initial Screening: To a test tube containing a small, accurately weighed amount of this compound (e.g., 1-5 mg), a measured volume of the desired solvent (e.g., 1 mL) is added.[3]

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[4]

-

Observation: The sample is visually inspected for the absence of solid particles to determine if it has dissolved completely.

-

Tiered Approach: If the compound does not dissolve, the process can be repeated with gentle heating (e.g., to 37°C) or sonication to aid dissolution.[4] For poorly soluble compounds, a hierarchical approach starting with common laboratory solvents is often employed. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute determined using techniques like HPLC or UV-Vis spectroscopy.[5]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a quinoline derivative like this compound.

References

- 1. This compound CAS#: 25199-86-4 [m.chemicalbook.com]

- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-3-(trifluoromethyl)quinoline. The information is curated for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and data presented for clarity and practical application.

Core Compound Properties

This compound is a halogenated quinoline derivative with a trifluoromethyl group, a substitution known to enhance metabolic stability and biological activity in many pharmaceutical compounds. Its core physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₅ClF₃N |

| Molecular Weight | 231.6 g/mol |

| CAS Number | 25199-86-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-100 °C |

Synthesis of this compound

The primary synthetic route to this compound is through the Vilsmeier-Haack cyclization of an appropriate acetanilide precursor.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of the quinoline ring system.[3][4][5]

Experimental Protocol: Synthesis

Part 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide (Acetanilide Precursor)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (3.0 eq).

-

To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield N-(3-(trifluoromethyl)phenyl)acetamide.

Part 2: Vilsmeier-Haack Cyclization to this compound

-

In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0-5°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with constant stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The solid product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or hexane to obtain the purified compound.

Potential Biological Activity and Experimental Assessment

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties. While specific biological data for this compound is not extensively published, its structural similarity to other biologically active quinolines suggests its potential as a therapeutic agent.

Anticancer Activity

Many quinoline-based compounds exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][7][8][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116, MCF-7).[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[8][12] Quinoline derivatives have been shown to inhibit this pathway.[6][9]

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation as a therapeutic agent, particularly in the realm of oncology. The provided protocols offer a solid foundation for researchers to synthesize this molecule and evaluate its biological efficacy. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]

- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-3-(trifluoromethyl)quinoline, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted quinoline, which is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position significantly influences its chemical reactivity and biological activity.

The fundamental details of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 25199-86-4[1][2] |

| Molecular Formula | C₁₀H₅ClF₃N[1] |

| Molecular Weight | 231.6 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C(F)(F)F) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions and biological assays.

| Property | Value | Source |

| Melting Point | 98-100 °C | [1] |

| Boiling Point (Predicted) | 282.1 ± 35.0 °C | [1] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.98 ± 0.50 | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Experimental Protocols

General Protocol for Synthesis of Substituted 2-Chloro-3-formyl quinolines:

This procedure outlines a common pathway for creating the 2-chloroquinoline core, which can be a starting point for further modifications.

-

Step 1: Acetanilide Preparation: An appropriate aniline is reacted with acetic anhydride in an aqueous medium to produce the corresponding substituted acetanilide.[3]

-

Step 2: Vilsmeier-Haack Cyclization:

-

The substituted acetanilide (5 mmoles) is dissolved in dry N,N-dimethylformamide (DMF) (15 mmoles).[3]

-

The solution is cooled to 0-15°C with continuous stirring.[3]

-

Phosphorus oxychloride (POCl₃) (35 mmoles) is added dropwise to the mixture.[3]

-

The reaction mixture is then heated to 80-90°C and stirred for approximately 16 hours.[3]

-

-

Step 3: Work-up and Purification:

To obtain this compound, a starting material with a trifluoromethyl group at the appropriate position would be necessary, and the formyl group from the Vilsmeier-Haack reaction would need to be replaced, or a different synthetic strategy employed.

Below is a conceptual workflow for the synthesis of functionalized quinolines.

Applications in Research and Drug Development

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[4][5] They form the core structure of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[4][6]

The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[7] The combination of the reactive 2-chloroquinoline core with a trifluoromethyl group makes this compound a valuable building block for synthesizing novel therapeutic agents.

Potential Therapeutic Areas:

-

Anticancer Activity: Quinoline derivatives are extensively investigated as anticancer agents.[4] They can act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/AkT/mTOR and Ras/Raf/MEK pathways.[8]

-

Antimalarial Activity: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine and mefloquine.[4][9] Research into new quinoline derivatives continues in an effort to combat drug-resistant strains of malaria parasites.[6][9]

-

Antibacterial and Antifungal Agents: Certain quinoline derivatives have shown promise as antibacterial and antifungal compounds.[10]

Involvement in Cellular Signaling Pathways

Many quinoline-based small molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[11] These compounds can target receptors like c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby disrupting downstream signaling cascades that promote tumor growth and survival.[4][8]

The diagram below illustrates the general mechanism by which quinoline-based kinase inhibitors can interrupt oncogenic signaling.

Logical Relationships and Research Potential

The chemical structure of this compound provides a foundation for diverse chemical modifications, leading to a broad range of potential biological activities. The logical relationship between its structural features and its research applications is depicted below.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its distinct structural features—a privileged quinoline scaffold, a reactive chlorine atom, and a bio-enhancing trifluoromethyl group—make it an attractive starting material for the synthesis of novel molecules with potential therapeutic activities, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound CAS#: 25199-86-4 [m.chemicalbook.com]

- 2. This compound | 25199-86-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 2-Chloro-3-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document provides a comprehensive overview of the most plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The primary pathway involves the initial synthesis of the key intermediate, 3-(trifluoromethyl)quinolin-2(1H)-one, followed by a chlorination reaction. This approach offers a reliable and adaptable method for obtaining the target compound. This guide will focus on the operational details of this principal pathway.

Pathway 1: Synthesis via 3-(Trifluoromethyl)quinolin-2(1H)-one Intermediate

This preferred synthetic route is divided into two key stages: the formation of the quinolinone core via cyclization and the subsequent chlorination to yield the final product.

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2(1H)-one

The initial and crucial step is the formation of the 3-(trifluoromethyl)quinolin-2(1H)-one (a 2-quinolone). A highly effective method for this transformation is the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone derivative. In this specific synthesis, the starting material required is 2'-amino-2,2,2-trifluoroacetophenone.

Reaction Scheme:

The Ascendant Therapeutic Potential of 2-Chloro-3-(trifluoromethyl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] Among the diverse range of quinoline derivatives, those functionalized with both a chloro group at the 2-position and a trifluoromethyl moiety at the 3-position have emerged as a class of compounds with significant therapeutic promise. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro substituent contribute to their potent biological effects.[2] This technical guide provides a comprehensive overview of the biological activities of 2-chloro-3-(trifluoromethyl)quinoline derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and increased biological activity in anticancer agents.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and structurally related compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| (E)-1-(2-chloroquinolin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl) methanimine (5c) | MCF7 (Breast) | 12.73 | [3] |

| (E)-1-(2-chloroquinolin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl) methanimine (5c) | A549 (Lung) | 13.76 | [3] |

| (E)-1-(2-chloroquinolin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl) methanimine (5f) | MCF7 (Breast) | 13.78 | [3] |

| (E)-1-(2-chloroquinolin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl) methanimine (5f) | A549 (Lung) | 13.44 | [3] |

| (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-chloroquinolin-3-yl) methanimine (5i) | MCF7 (Breast) | 10.65 | [3] |

| (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-chloroquinolin-3-yl) methanimine (5i) | A549 (Lung) | 10.89 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5]

1. Cell Seeding:

-

Cancer cells (e.g., MCF7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

The plates are incubated for 24 hours to allow for cell attachment.[4]

2. Compound Treatment:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in complete cell culture medium.

-

The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.

-

A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[4]

-

The plates are incubated for 48 to 72 hours.[5]

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

4. Absorbance Measurement and IC50 Calculation:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]

Visualizing Anticancer Evaluation Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of novel quinoline derivatives.

Anticancer drug discovery workflow.

Potential Mechanisms of Anticancer Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, related quinoline compounds have been shown to exert their anticancer effects through various pathways, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of key signaling pathways involved in tumor growth and survival.[6] Some quinoline derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[7]

The diagram below illustrates a hypothetical signaling pathway for apoptosis induction that could be modulated by a quinoline derivative.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

An In-depth Technical Guide to the Properties and Reactivity of the Quinoline Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline core, a fundamental heterocyclic scaffold in medicinal chemistry and materials science. This document delves into the intrinsic physicochemical properties, reactivity, and synthetic methodologies of the quinoline nucleus. It further explores its significance in drug development, with a focus on its interaction with key biological signaling pathways.

Physicochemical and Structural Properties of Quinoline

Quinoline (C₉H₇N) is a bicyclic aromatic heterocycle in which a benzene ring is fused to a pyridine ring.[1] This fusion imparts a unique set of electronic and steric characteristics that govern its physical and chemical behavior.

Quantitative Data

The following table summarizes key quantitative data for the quinoline molecule.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇N | [1] |

| Molar Mass | 129.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -15 °C | [3] |

| Boiling Point | 237-238 °C | [3] |

| Density | 1.093 g/cm³ at 20 °C | [2] |

| pKa (of quinolinium ion) | 4.9 | [3] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone | [3] |

Bond Lengths and Angles:

Experimental data from crystallographic studies provide precise measurements of the quinoline core's geometry.

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.319 | C2-N1-C8a | 117.2 |

| C2-C3 | 1.400 | N1-C2-C3 | 122.8 |

| C3-C4 | 1.362 | C2-C3-C4 | 120.4 |

| C4-C4a | 1.421 | C3-C4-C4a | 118.8 |

| C4a-C8a | 1.423 | C4-C4a-C8a | 120.1 |

| C4a-C5 | 1.423 | C4a-C5-C6 | 120.5 |

| C5-C6 | 1.363 | C5-C6-C7 | 120.3 |

| C6-C7 | 1.411 | C6-C7-C8 | 119.8 |

| C7-C8 | 1.367 | C7-C8-C8a | 120.7 |

| C8-C8a | 1.425 | C8-C8a-N1 | 121.9 |

| N1-C8a | 1.372 | C4a-C8a-N1 | 117.7 |

Note: Bond lengths and angles can vary slightly depending on the experimental method and the physical state of the sample.

Chemical Reactivity of the Quinoline Core

The quinoline ring system exhibits a rich and diverse reactivity profile, influenced by the interplay of the electron-donating benzene ring and the electron-withdrawing pyridine ring.

Electrophilic Aromatic Substitution

Electrophilic attack on the quinoline ring preferentially occurs on the benzene ring, primarily at the C5 and C8 positions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom.

-

Nitration: Treatment of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

-

Sulfonation: Reaction with fuming sulfuric acid at high temperatures produces quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[3]

Nucleophilic Aromatic Substitution

The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is enhanced in the presence of activating groups or under forcing conditions.

-

Chichibabin Reaction: Reaction with sodium amide in liquid ammonia can introduce an amino group at the C2 position to form 2-aminoquinoline.[3]

-

Reaction with Organolithium Reagents: Organolithium compounds, such as n-butyllithium, add to the C2 position.[3]

Oxidation and Reduction

The quinoline ring can undergo both oxidation and reduction, often with selectivity for one of the two rings.

-

Oxidation: Strong oxidizing agents like potassium permanganate can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[4]

-

Reduction: Catalytic hydrogenation can reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline. More vigorous reduction can lead to the saturation of both rings, forming decahydroquinoline.[3][4]

Synthesis of the Quinoline Core

Several named reactions are widely employed for the synthesis of the quinoline core, each offering distinct advantages in terms of substrate scope and substitution patterns.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3][4] The reaction is known to be exothermic and requires careful temperature control.[3]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is known to be vigorous, a moderator such as ferrous sulfate can be added.[3]

-

Gently heat the mixture. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature and then pour it into a large volume of water.

-

Neutralize the acidic solution with a strong base, such as sodium hydroxide, until it is alkaline.

-

Isolate the crude quinoline by steam distillation.

-

Purify the collected quinoline by fractional distillation.

Friedländer Synthesis

The Friedländer synthesis provides a versatile route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[5]

Materials:

-

2-Aminobenzophenone

-

Acetophenone

-

Potassium hydroxide (or another suitable base or acid catalyst)

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-phenylquinoline.

The Quinoline Core in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, planar structure and the ability to be functionalized at multiple positions make it an ideal template for designing molecules that can interact with various biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Anticancer Activity and Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by modulating the activity of key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Quinoline-based tyrosine kinase inhibitors (TKIs) that target EGFR have been successfully developed and are used in cancer therapy.

Conclusion

The quinoline core structure represents a versatile and highly valuable scaffold in the fields of chemistry and drug discovery. Its unique physicochemical properties and diverse reactivity allow for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. A thorough understanding of the properties and reactivity of the quinoline core, as detailed in this guide, is essential for the rational design and development of novel quinoline-based compounds for therapeutic and materials science applications. The continued exploration of this remarkable heterocyclic system promises to yield further innovations in medicine and technology.

References

Synthetic Pathways to 2-Chloro-3-(trifluoromethyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-3-(trifluoromethyl)quinoline, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethyl group on the quinoline scaffold imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of a diverse range of bioactive molecules and functional organic materials. This guide focuses on a robust and accessible two-step synthetic approach, commencing with the formation of a key quinolinone intermediate followed by a chlorination step.

Two-Step Synthetic Approach

A reliable method for the synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-one. This key intermediate is prepared via a cyclocondensation reaction between 2-aminobenzotrifluoride and diethyl malonate, following the principles of the Conrad-Limpach synthesis.

-

Step 2: Chlorination of 3-(Trifluoromethyl)quinolin-2-one. The intermediate is subsequently chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-one

This procedure is based on the Conrad-Limpach synthesis, a well-established method for the preparation of hydroxyquinolines.

Materials:

-

2-Aminobenzotrifluoride

-

Diethyl malonate

-

High-boiling point inert solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

-

In a round-bottom flask equipped with a condenser and a dropping funnel, a mixture of 2-aminobenzotrifluoride (1.0 eq) and diethyl malonate (1.1 eq) is prepared.

-

The mixture is heated to a temperature of 140-150 °C for 2 hours. During this time, ethanol, a byproduct of the condensation, will distill off.

-

In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, the high-boiling point solvent is heated to 250 °C.

-

The hot reaction mixture from step 2 is added dropwise to the hot solvent with vigorous stirring.

-

The reaction mixture is maintained at 250 °C for an additional 30 minutes to ensure complete cyclization.

-

The mixture is then allowed to cool to room temperature, during which the product, 3-(trifluoromethyl)quinolin-2-one, will precipitate.

-

The solid is collected by vacuum filtration, washed with a suitable solvent (e.g., hexane or ethanol) to remove the high-boiling solvent, and dried under vacuum.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 2-Aminobenzotrifluoride | 161.12 | 1.0 | - |

| Diethyl malonate | 160.17 | 1.1 | - |

| 3-(Trifluoromethyl)quinolin-2-one | 213.14 | - | 75-85 |

Step 2: Chlorination of 3-(Trifluoromethyl)quinolin-2-one

This step converts the hydroxyl group of the quinolinone to a chloro group using phosphorus oxychloride.

Materials:

-

3-(Trifluoromethyl)quinolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-(trifluoromethyl)quinolin-2-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (5-10 eq).

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

The solid product, this compound, is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 3-(Trifluoromethyl)quinolin-2-one | 213.14 | 1.0 | - |

| Phosphorus oxychloride | 153.33 | 5-10 | - |

| This compound | 231.59 | - | 80-90 |

Reaction Mechanisms

The underlying chemical transformations for this synthetic route are well-understood.

Conrad-Limpach Synthesis Mechanism

The formation of the quinolinone ring proceeds through a series of established steps:

Chlorination Mechanism

The conversion of the quinolinone to the chloroquinoline involves the formation of a phosphate ester intermediate followed by nucleophilic substitution.

Spectroscopic Data Interpretation for 2-Chloro-3-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the novel heterocyclic compound, 2-Chloro-3-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The interpretation is supported by data from structurally analogous compounds, offering a robust framework for researchers engaged in the synthesis, characterization, and application of similar quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of related quinoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.3 - 8.5 | s | - |

| H-5 | 8.1 - 8.3 | d | 8.0 - 9.0 |

| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 |

| H-7 | 7.9 - 8.1 | t | 7.0 - 8.0 |

| H-8 | 8.0 - 8.2 | d | 8.0 - 9.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 129 (q, J ≈ 30-35 Hz) |

| C-4 | 145 - 148 |

| C-4a | 128 - 132 |

| C-5 | 129 - 133 |

| C-6 | 127 - 131 |

| C-7 | 130 - 134 |

| C-8 | 124 - 128 |

| C-8a | 147 - 150 |

| -CF₃ | 120 - 124 (q, J ≈ 270-280 Hz) |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 231 | High |

| [M+2]⁺ | 233 | Approx. 1/3 of [M]⁺ |

| [M-Cl]⁺ | 196 | Moderate |

| [M-CF₃]⁺ | 162 | Low |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1610-1580 | C=C stretch | Aromatic ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| 800-750 | C-Cl stretch | Chloroalkane |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4 s, and 16 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is employed at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500 amu.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments as a function of their m/z ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then analyzed for characteristic absorption bands.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic data interpretation workflow and the molecular structure of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of this compound.

An In-depth Technical Guide to the Chemical Safety and Handling of 2-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Chloro-3-(trifluoromethyl)quinoline. It includes a summary of its physicochemical and toxicological properties, detailed personal protective equipment (PPE) recommendations, emergency procedures, and relevant experimental protocols for its synthesis and application in drug development. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₅ClF₃N. The trifluoromethyl group significantly influences its chemical reactivity and biological activity. Below is a summary of its known and predicted physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.6 g/mol | [1] |

| CAS Number | 25199-86-4 | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point (Predicted) | 282.1 ± 35.0 °C | [1] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.98 ± 0.50 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. While specific quantitative toxicity data for this compound is limited, data from structurally similar compounds suggest it should be handled with care.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

| Toxicity Data | Value | Species | Notes |

| Acute Oral Toxicity | No data available for this compound. For 2-Chloro-4-(trifluoromethyl)quinoline: Toxic if swallowed (Acute Tox. 3). For 2-(Trifluoromethyl)quinoline: Toxic if swallowed (Acute Tox. 3). For 2-chloro-5-(trifluoromethyl)pyridine: LD50 Oral - 750 mg/kg. | Rat | Based on data for structurally similar compounds, oral toxicity is a significant concern.[2][3][4] |

| Acute Dermal Toxicity | No data available. | - | |

| Acute Inhalation Toxicity | No data available. | - | May cause respiratory irritation. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves before use.

-

Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

-

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel anti-malarial and anti-cancer agents.

Synthesis of this compound

A common synthetic route to substituted quinolines is the Gould-Jacobs reaction. The following is a generalized protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.[5]

Caption: Inhibition of heme detoxification by quinoline derivatives.

Anti-cancer Activity: Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and apoptosis. Dy[6]sregulation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to exert their anti-cancer effects by modulating this pathway, often leading to the induction of apoptosis in cancer cells.

Overview of the PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by trifluoromethylated quinolines.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all institutional, local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-3-(trifluoromethyl)quinoline as a key building block. This versatile reaction enables the synthesis of a wide array of 2-aryl-3-(trifluoromethyl)quinolines, which are valuable scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides and serve as a detailed guide for the successful execution and optimization of these reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.

For a substrate like this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of the C2-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, as with many heteroaryl chlorides, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. While specific literature examples for the Suzuki coupling of this compound are not abundant, the protocols for analogous structures, such as 2-chloroquinoxalines, provide a solid foundation for developing successful reaction conditions.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) intermediate eliminates the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

Due to the limited availability of specific experimental data for this compound, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of analogous 2-chloro-heterocyclic compounds with various arylboronic acids. This data serves as a valuable reference for anticipating reaction outcomes and for the optimization of reaction conditions.

| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-3-(2-pyridinyl)quinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 12 | 85-95 |

| 2 | 2-Chloro-3-(2-thienyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 |

| 3 | 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75 |

| 4 | 2,6-Dichloroquinoxaline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 62 |

| 5 | 2-Chloro-3-(2-pyridinyl)quinoxaline | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 10 | 75-85 |

Note: The data in this table is compiled from studies on analogous substrates and is intended for illustrative purposes. Actual yields with this compound may vary and require optimization.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established methods for similar heteroaryl chlorides and should be adapted and optimized for specific substrates and desired outcomes.[1]

Protocol A: General Conditions using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 90-110 °C) for the specified time (usually 8-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B: Conditions for Challenging Couplings using a Buchwald Ligand

For less reactive arylboronic acids or to improve reaction efficiency, a more active catalytic system employing a Buchwald-type ligand may be necessary.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Buchwald Ligand (e.g., SPhos, XPhos) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a separate flask, stir the palladium acetate and the Buchwald ligand in the reaction solvent for 10-15 minutes at room temperature to pre-form the active catalyst.

-

Reaction Setup: In the main reaction flask, combine this compound, the arylboronic acid, and the base under an inert atmosphere.

-

Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-(trifluoromethyl)quinolines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and apply this important transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application of 2-Chloro-3-(trifluoromethyl)quinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the medicinal chemistry of 2-Chloro-3-(trifluoromethyl)quinoline. While specific data for this exact molecule is limited in publicly available literature, this report compiles information on its synthesis, potential biological activities, and relevant experimental protocols based on closely related quinoline derivatives. This information is intended to serve as a foundational resource for researchers initiating projects involving this compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The introduction of a chloro group at the C2 position and a trifluoromethyl group at the C3 position of the quinoline scaffold can significantly influence its physicochemical properties and biological activity. The electron-withdrawing nature of both substituents can modulate the molecule's reactivity, lipophilicity, and ability to interact with biological targets.

Derivatives of 2-chloroquinoline have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Synthesis of this compound and Analogs

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline (A Representative Analog)

This protocol is based on the Vilsmeier-Haack cyclization of an acetanilide.

Materials:

-

Substituted Acetanilide (e.g., N-(trifluoromethylphenyl)acetamide for the target molecule)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate or acetonitrile for recrystallization

Procedure: [5]

-

In a round-bottom flask, dissolve the substituted acetanilide (1 equivalent) in dry DMF (3 equivalents) under an inert atmosphere and cool the mixture in an ice bath (0-5 °C).

-

Slowly add POCl₃ (10-15 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-